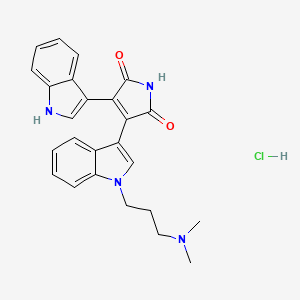

Bisindolylmaleimide I HCl

Übersicht

Beschreibung

Bisindolylmaleimide I (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC. This compound is widely used in biochemical research due to its ability to inhibit various isoforms of PKC, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε .

Vorbereitungsmethoden

Die Synthese von Bisindolylmaleimid I (Hydrochlorid) beinhaltet typischerweise die Reaktion von Indolderivaten mit Maleimid. Ein gängiges Verfahren ist die Steglich-Grignard-Methode, bei der das Bisindolylmaleimid unter Verwendung von Indol-Grignard-Reagenzien hergestellt wird . Industrielle Produktionsmethoden können die Verwendung von nicht-nukleophilen Basen wie Lithiumhexamethyldisilazid (LiHMDS) beinhalten, um hohe Ausbeuten zu erzielen .

Analyse Chemischer Reaktionen

Bisindolylmaleimid I (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Es kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um substituierte Produkte zu bilden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Bisindolylmaleimid I (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von PKC und anderen Kinasen zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von PKC in verschiedenen zellulären Prozessen zu untersuchen, einschließlich Zellproliferation, Differenzierung und Apoptose.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer PKC-Dysregulation zusammenhängen, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf PKC abzielen

5. Wirkmechanismus

Bisindolylmaleimid I (Hydrochlorid) übt seine Wirkungen aus, indem es den ATP-Bindungsort von PKC kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung von PKC-Substraten und moduliert so verschiedene zelluläre Signalwege. Die molekularen Zielstrukturen dieser Verbindung umfassen mehrere Isoformen von PKC, wie z. B. PKCα, PKCβ, PKCγ, PKCδ und PKCε .

Wirkmechanismus

Bisindolylmaleimide I (hydrochloride) exerts its effects by competitively inhibiting the ATP-binding site of PKC. This inhibition prevents the phosphorylation of PKC substrates, thereby modulating various cellular signaling pathways. The molecular targets of this compound include multiple isoforms of PKC, such as PKCα, PKCβ, PKCγ, PKCδ, and PKCε .

Vergleich Mit ähnlichen Verbindungen

Bisindolylmaleimid I (Hydrochlorid) ist aufgrund seiner hohen Selektivität und Potenz als PKC-Inhibitor einzigartig. Zu den ähnlichen Verbindungen gehören:

Staurosporin: Ein nicht-selektiver Kinase-Inhibitor mit einer breiteren Palette von Zielstrukturen.

Ruboxistaurin: Ein selektiver Inhibitor von PKCβ mit potenziellen therapeutischen Anwendungen bei diabetischer Retinopathie.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihrer Selektivität und Potenz gegenüber verschiedenen PKC-Isoformen.

Biologische Aktivität

Bisindolylmaleimide I Hydrochloride (BIM-I HCl) is a potent and selective inhibitor of protein kinase C (PKC) and has been studied for its diverse biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, including key findings from various studies, mechanisms of action, and potential therapeutic applications.

BIM-I HCl is characterized by its unique bisindolylmaleimide structure, which is crucial for its biological activity. The compound selectively inhibits various isoforms of PKC at low nanomolar concentrations (IC50 ~ 10 nM), while exhibiting higher inhibition concentrations for protein kinase A (PKA) (IC50 ~ 2 µM) . The inhibition of PKC is significant as it plays a critical role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis.

1. Anticancer Properties

BIM-I HCl has demonstrated significant anticancer effects through various mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that BIM-I HCl effectively suppresses the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways such as Wnt/β-catenin .

- Overcoming Multidrug Resistance : Research indicates that BIM-I can overcome multidrug resistance (MDR) in cancer cells by modulating the activity of P-glycoprotein (P-gp), thus enhancing the efficacy of chemotherapeutic agents .

2. Effects on Apoptosis

BIM-I HCl induces apoptosis in various cancer cell lines. The compound activates the intrinsic apoptotic pathway, leading to increased caspase activation and DNA fragmentation . A study reported that treatment with BIM-I resulted in a dose-dependent increase in apoptotic cells, with an IC50 value calculated for different cell lines .

3. Inhibition of Signaling Pathways

BIM-I has been shown to inhibit several signaling pathways:

- Wnt/β-catenin Pathway : Inhibition of this pathway contributes to its anticancer effects by preventing cell proliferation and promoting apoptosis .

- STAT3 Signaling : Recent findings suggest that BIM-I can suppress STAT3 activation, further contributing to its anti-proliferative effects in tumor cells .

Case Studies

Several studies have highlighted the biological activity of BIM-I HCl:

Eigenschaften

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bisindolylmaleimide I, HCl acts as a competitive inhibitor for the ATP-binding site of PKC [, , ]. This binding prevents PKC from phosphorylating its target proteins, effectively inhibiting the downstream signaling pathways regulated by these phosphorylation events [, , ].

ANone: Studies on rat C6 glioma cells have shown that Bisindolylmaleimide I, HCl can block the downregulation of β1AR mRNA levels induced by phorbol esters, which are known activators of PKC []. This suggests that PKC activation plays a role in the downregulation of β1AR gene expression [].

ANone: Research suggests that both the enhancement of Ca2+ currents by neurokinin 2 (NK2) receptors and the inhibition of Ca2+ currents by neurokinin 3 (NK3) receptors can be reversed by Bisindolylmaleimide I, HCl in adult rat dorsal root ganglia neurons []. This suggests that PKC acts as a downstream mediator in the modulation of Ca2+ channels by neurokinin receptors [].

ANone: Studies have shown that the cardioprotective effects of a ryanodine-induced preischemia Ca2+ load are eliminated by the administration of PKC inhibitors, including Bisindolylmaleimide I, HCl []. This finding suggests that PKC activation is crucial for the protective effect of preischemic Ca2+ loading in the context of ischemia-reperfusion injury [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.